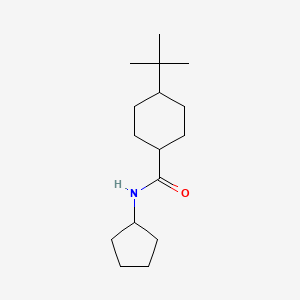
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a cyclopentyl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the cyclopentyl group: The cyclopentyl group can be attached through a Grignard reaction or by using organolithium reagents.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an amine, such as cyclopentylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: Using palladium or platinum catalysts to hydrogenate aromatic precursors.
Automated alkylation: Employing automated systems for Friedel-Crafts alkylation to ensure consistent product quality.
High-throughput coupling reactions: Utilizing high-throughput reactors for the coupling of cyclopentylamine with the intermediate to form the carboxamide group.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclopentyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The carboxamide group can form hydrogen bonds with target proteins, while the tert-butyl and cyclopentyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide can be compared with similar compounds such as:
4-tert-butylcyclohexanone: Shares the tert-butyl group and cyclohexane ring but lacks the carboxamide and cyclopentyl groups.
Cyclohexanecarboxamide: Contains the carboxamide group but lacks the tert-butyl and cyclopentyl groups.
N-cyclopentylcyclohexanecarboxamide: Contains the cyclopentyl and carboxamide groups but lacks the tert-butyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H29NO |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,17,18) |
InChI Key |
XMJSTQPGZJDVSP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


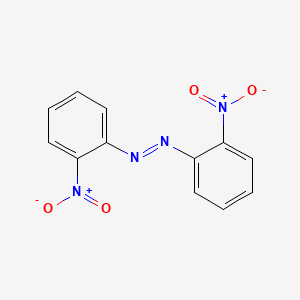
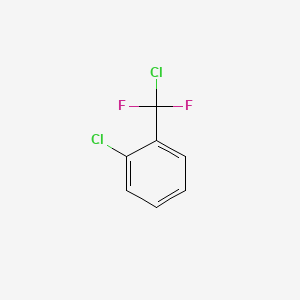
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)
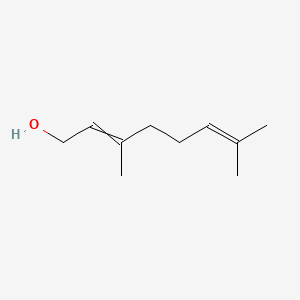
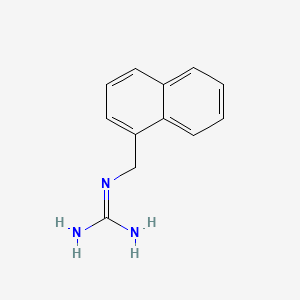


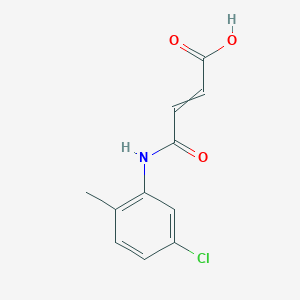
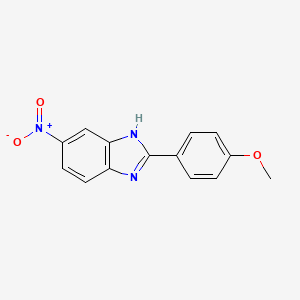
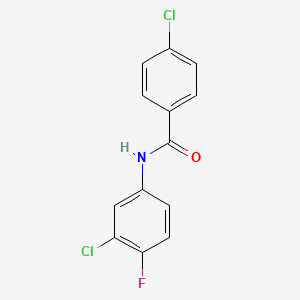
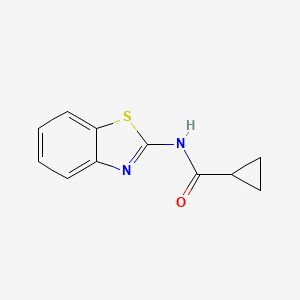
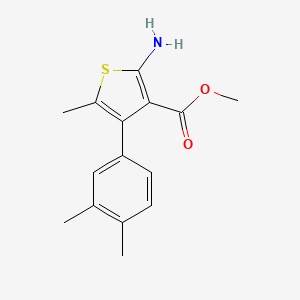
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1633099.png)
